Cefixime Ethyl Ester (Cefixime EP Impurity F)
CAS No.: 79368-95-9
Cat. No.: VC21340769
Molecular Formula: C18H19N5O7S2
Molecular Weight: 481.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 79368-95-9 |
---|---|
Molecular Formula | C18H19N5O7S2 |
Molecular Weight | 481.5 g/mol |
IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-ethoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C18H19N5O7S2/c1-3-8-6-31-16-12(15(26)23(16)13(8)17(27)28)21-14(25)11(9-7-32-18(19)20-9)22-30-5-10(24)29-4-2/h3,7,12,16H,1,4-6H2,2H3,(H2,19,20)(H,21,25)(H,27,28)/b22-11-/t12-,16-/m1/s1 |
Standard InChI Key | QVMFLNUARRRNPY-WGHMCSAXSA-N |
Isomeric SMILES | CCOC(=O)CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O |
SMILES | CCOC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Canonical SMILES | CCOC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Chemical Identity and Structure
Nomenclature and Identification
Cefixime Ethyl Ester is known by several names and identifiers in scientific and regulatory contexts. Its primary identification is through the CAS registry number 79368-95-9 . The European Pharmacopoeia officially designates it as Cefixime Impurity F, while in commercial contexts it may also be referred to as Cefixime Ethyl Ester Sodium Salt .
The International Union of Pure and Applied Chemistry (IUPAC) provides the systematic name for this compound as (6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-((2-ethoxy-2-oxoethoxy)imino)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This complex nomenclature reflects the compound's sophisticated molecular structure and stereochemistry. Alternative systematic names have also been documented, including 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(2-ethoxy-2-oxoethoxy)imino]-1-oxoethyl]amino]-3-ethenyl-8-oxo-, (6R,7R)- .
The compound's relatively high polar surface area (PSA) of 231.27 indicates significant polarity, which affects its solubility and pharmacokinetic properties. The LogP value of 2.00 suggests moderate lipophilicity, which influences the compound's distribution in biological systems and its behavior during chromatographic analysis.
Pharmaceutical Significance
Analytical Standards and Reference Materials
These reference standards play a critical role in method validation, system suitability testing, and routine quality control analysis. By comparing chromatographic and spectral data of unknown samples with certified reference standards, analysts can confidently identify and quantify Cefixime Ethyl Ester in various pharmaceutical matrices. This comparison is essential for meeting regulatory requirements and ensuring batch-to-batch consistency of Cefixime products.
Comparison to Related Compounds
Relationship to Cefixime
Cefixime Ethyl Ester is structurally related to Cefixime, differing primarily in the esterification of a carboxylic acid group. While Cefixime is an active pharmaceutical ingredient with proven antibacterial properties, Cefixime Ethyl Ester is classified as an impurity in Cefixime formulations. This structural modification likely alters the compound's pharmacological properties, including its activity against bacterial cell wall synthesis.
The presence of the ethyl ester group may affect the compound's stability, solubility, and bioavailability compared to Cefixime. These differences underscore the importance of controlling the levels of Cefixime Ethyl Ester in pharmaceutical preparations to ensure consistent efficacy and safety of the medication. The structural relationship between these compounds also highlights the potential for Cefixime Ethyl Ester to form during manufacturing processes or storage conditions.
Comparison with Cefixime Methyl Ester
Another related compound is Cefixime Methyl Ester (CAS: 88621-01-6), which differs from Cefixime Ethyl Ester only in the nature of the ester group (methyl versus ethyl) . This subtle structural difference results in distinct physical and chemical properties, including a slightly lower molecular weight for Cefixime Methyl Ester (467.5 g/mol) compared to Cefixime Ethyl Ester (481.5 g/mol) .
The IUPAC name for Cefixime Methyl Ester is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , reflecting the methoxy substitution in place of the ethoxy group found in Cefixime Ethyl Ester.
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